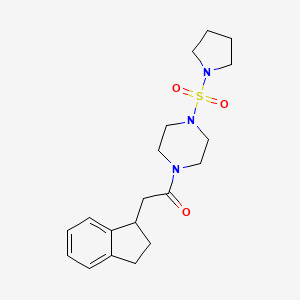

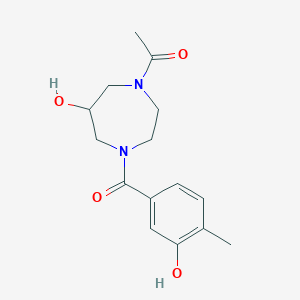

![molecular formula C20H18N4O2 B5501999 methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , often involves the oxidative coupling of diketones (or ketoesters) with diamines or their derivatives. An example relevant to the synthesis of similar compounds involves the direct synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles, highlighting the versatility and adaptability of synthetic routes in accessing the quinoxaline core structure (Ahn et al., 2021).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of molecular interactions due to their conjugated system and potential for hydrogen bonding, which can significantly affect their physical and chemical properties. Studies have shown that these compounds can form π-π interactions, influencing their aggregation and solid-state behavior. For example, pyrrolo[2,3-b]quinoxaline derivatives with specific substituents have been shown to exhibit distinct optical properties due to these interactions (Goszczycki et al., 2017).

Applications De Recherche Scientifique

Heterocyclic Amines and Cancer Research

Heterocyclic amines (HAs) like methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate are notable for their formation during the cooking process of meats and fish. These substances are potent mutagens and carcinogens in laboratory animals. Research focused on assessing the cancer risk posed by HAs in the diet has estimated average intakes based on concentrations found in cooked foods and dietary surveys. Such studies are crucial for understanding the carcinogenic potential of HAs, including quinoxaline derivatives, and their impact on human health (Layton et al., 1995).

Synthetic Applications in Medicinal Chemistry

Quinoxaline derivatives are a focal point in the synthesis of novel compounds with potential medicinal applications. For instance, the one-pot synthesis of structurally diverse pyrrolo[3,4-c]quinoline-1-one derivatives through a three-component cascade reaction highlights the versatility of quinoxaline derivatives in generating compounds that could be useful for diversity-oriented synthesis. Such synthetic approaches pave the way for the discovery of new drugs and therapeutic agents (Yu et al., 2015).

Metabolic Activation and Carcinogenicity

The metabolic activation of carcinogenic heterocyclic aromatic amines, including quinoxaline derivatives, has been studied to understand their transformation into compounds that bind to DNA and potentially initiate cancer. Research comparing the activation of these compounds in human liver and colon with that in rodents has revealed differences in metabolite profiles, suggesting variations in susceptibility to carcinogenic effects across species. This research is critical for evaluating the risks associated with exposure to HAs and developing strategies to mitigate these risks (Turesky et al., 1991).

Propriétés

IUPAC Name |

methyl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-11-8-9-13(10-12(11)2)24-18(21)16(20(25)26-3)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-10H,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAMPHJGWJFGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)